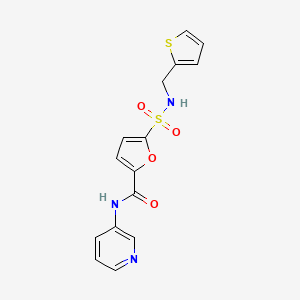![molecular formula C22H13ClFN3 B2672980 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-26-7](/img/structure/B2672980.png)
1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as PF-06463922, is a small molecule inhibitor that targets the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. PF-06463922 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer.
Aplicaciones Científicas De Investigación
Optical Absorption and Quantum Chemical Calculations
Research on derivatives of 1H-Pyrazolo[3,4-b]quinoline, including compounds similar to 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has shown that these compounds exhibit specific optical absorption properties. Experimental investigations and quantum chemical calculations reveal insights into their absorption spectra, offering potential applications in optical materials and sensors. The dynamics of phenyl rings in these molecules do not significantly affect the spectral position of absorption thresholds or the broadening of most absorption bands. However, molecular dynamics simulations highlight how temperature can influence the broadening of the absorption spectra and the electron-vibronic coupling, leading to a red-shift of absorption bands. This suggests potential applications in temperature-sensitive optical materials (Całus, Gondek, Danel, Jarosz, Kityk, 2006).
Fluorescence and Molecular Sensors
Another area of application for 1H-pyrazolo[3,4-b]quinoline derivatives is in the development of brightly fluorescent molecular sensors. These compounds can be integrated into systems for the detection of various analytes, exhibiting strong analyte-induced fluorescence enhancement or bright ratiometric dual emission. This makes them suitable for constructing molecular sensors and fluoroionophores that operate via intramolecular charge transfer, potentially useful in chemical and biological sensing applications (Rurack, Danel, Rotkiewicz, Grabka, Spieles, Rettig, 2002).
Electrochemical Analysis
Quinoxaline derivatives, related structurally to 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been studied for their corrosion inhibition properties on mild steel in acidic media. This highlights a potential application in the field of corrosion protection. The derivatives studied exhibit high corrosion inhibition efficiency, suggesting that similar compounds could be synthesized and applied as corrosion inhibitors in various industrial applications (Saraswat, Yadav, 2020).
Photophysical Properties for Luminescent Applications
The study of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, including compounds related to 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, provides insights into their suitability for luminescent or electroluminescent applications. These compounds show promise for emitting light in the green-yellow range of the visible spectrum, depending on solvent polarity, which could be useful in the development of new optical materials and devices (Danel, Gąsiorski, Matusiewicz, Całus, Uchacz, Kityk, 2010).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGKORFMUALDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[2.2.1.02,6]heptane-3-sulfonamide](/img/structure/B2672899.png)

![ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2672903.png)

![5-(2,5-dimethylbenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672906.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2672907.png)
![N-(3-chloro-2-fluorophenyl)-2-(5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2672909.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2672913.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2672915.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2672916.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2672920.png)